molecular formula C21H26N2O3 B14074902 Vincamine base

Vincamine base

Cat. No.: B14074902
M. Wt: 354.4 g/mol
InChI Key: RXPRRQLKFXBCSJ-LLQWEQGGSA-N
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Description

. It is known for its vasodilatory properties, which means it can widen blood vessels and improve blood flow. Vincamine base has been studied for its potential benefits in treating neurodegenerative conditions such as Parkinson’s and Alzheimer’s diseases .

Chemical Reactions Analysis

Types of Reactions: Vincamine base undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of vincamine, such as vinpocetine, which is known for its vasodilatory effects .

Scientific Research Applications

Vincamine base has a wide range of scientific research applications:

Biological Activity

Vincamine, an indole alkaloid derived from the Vinca minor plant, has garnered significant attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and recent research findings, supported by data tables and case studies.

Vincamine exhibits multiple biological activities primarily through its interaction with various signaling pathways and receptors. Key mechanisms include:

  • GPR40 Agonism : Vincamine acts as an agonist for G-protein-coupled receptor 40 (GPR40), enhancing glucose-stimulated insulin secretion (GSIS) and protecting pancreatic β-cells from apoptosis induced by streptozotocin (STZ) through the cAMP/Ca²⁺ signaling pathway .
  • Antioxidant Activity : It possesses potent antioxidant properties, which contribute to its neuroprotective effects against oxidative stress and inflammation in cerebral tissues .
  • Cerebral Vasodilation : Vincamine improves cerebral blood flow by dilating small blood vessels, making it effective in treating cerebrovascular disorders .

Therapeutic Applications

Vincamine has been utilized in various clinical settings, particularly for neurological conditions. Its therapeutic applications include:

  • Vestibular Disorders : A study involving 101 patients with vestibular vertigo demonstrated that vincamine significantly reduced dizziness and depression compared to the control group treated with betahistine mesylate. The treatment resulted in statistically significant improvements in dizziness handicap inventory scores after one month .
  • Diabetes Management : Research indicates that vincamine can ameliorate glucose homeostasis in diabetic mice, highlighting its potential as a therapeutic agent for Type 2 diabetes mellitus (T2DM) .
  • Cognitive Enhancement : Due to its vasodilatory effects and antioxidant properties, vincamine is explored for enhancing cognitive functions and protecting against neurodegenerative diseases.

Table 1: Summary of Research Findings on Vincamine

StudyFocusKey Findings
Ma et al. (2019)Vestibular VertigoVincamine improved dizziness and depression scores significantly compared to control after one month of treatment .
Zhang et al. (2023)DiabetesVincamine protected INS-832/13 cells from STZ-induced apoptosis and improved GSIS by modulating GPR40 signaling pathways .
Liu et al. (2023)Antioxidant EffectsLow-dose vincamine showed neuroprotective effects against aluminum chloride-induced oxidative stress in rats .

Recent Advances

Recent studies have expanded the understanding of vincamine's potential applications beyond traditional uses:

  • Antitumor Activity : Vincamine has shown cytotoxic effects on cancer cells by modulating several proteins associated with tumor growth, suggesting a role in cancer therapy .
  • Re-engineering for Opioid Addiction : Structural modifications of vincamine have led to the synthesis of new compounds with potential antagonistic activities against opioid receptors, indicating a novel approach to treating opioid addiction .

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (15S,17S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18?,20-,21-/m0/s1

InChI Key

RXPRRQLKFXBCSJ-LLQWEQGGSA-N

Isomeric SMILES

CC[C@@]12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O

Origin of Product

United States

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